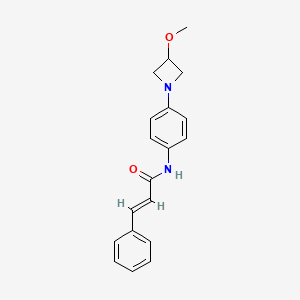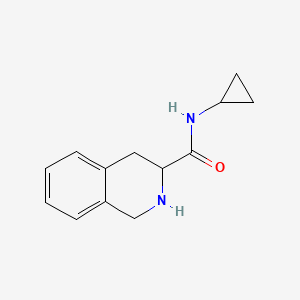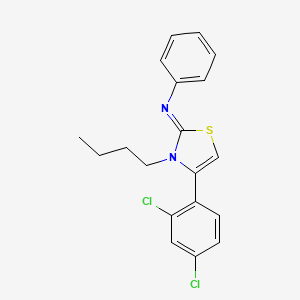![molecular formula C18H21N5OS2 B2469797 (1-ethyl-1H-pyrazol-3-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1170611-78-5](/img/structure/B2469797.png)
(1-ethyl-1H-pyrazol-3-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anticancer Potential
The compound’s unique structure makes it an interesting candidate for cancer research. Researchers have explored its cytotoxic effects against various cancer cell lines. Further investigations are needed to understand its mechanism of action and potential as an anticancer drug .
Antimicrobial and Antifungal Activities
Imidazole derivatives, including this compound, exhibit antimicrobial and antifungal properties. They can inhibit the growth of bacteria, fungi, and protozoa. Such compounds may find applications in developing novel antimicrobial agents .
Antiviral Applications
Imidazole-containing molecules have been investigated for their antiviral potential. While specific studies on this compound are limited, its structural features suggest it could be explored further as an antiviral agent .
Anti-Inflammatory Properties
Certain imidazole derivatives possess anti-inflammatory activity. Although more research is needed, this compound’s structure warrants investigation in this context .
Antidiabetic Effects
Imidazole-based compounds have been studied for their potential in managing diabetes. While direct evidence for this specific compound is scarce, its scaffold suggests it might be worth exploring as an antidiabetic agent .
Antiparasitic Activity
Imidazole derivatives have shown promise as antiparasitic agents. Investigations into this compound’s efficacy against parasites (such as protozoa) could yield valuable insights .
Ulcerogenic Activity
Some imidazole-containing drugs are used to treat ulcers. While not directly validated for this compound, its structural features align with those associated with ulcer treatment .
Other Applications
Imidazole derivatives have been employed in diverse fields, including histamine receptor modulation, enzyme inhibition, and coordination chemistry. Although specific studies on this compound are limited, its potential applications extend beyond the mentioned areas .
Mechanism of Action
Future Directions
properties
IUPAC Name |
(1-ethylpyrazol-3-yl)-[4-(6-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS2/c1-3-23-7-6-15(20-23)17(24)21-8-10-22(11-9-21)18-19-14-5-4-13(25-2)12-16(14)26-18/h4-7,12H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKUZTRSBUTIGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-ethyl-1H-pyrazol-3-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N~3~-(3,5-difluorobenzyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2469721.png)



![(E)-3-(but-2-en-1-yl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2469729.png)
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2469731.png)

![4-Bromo-2-[(4-phenoxyanilino)methyl]phenol](/img/structure/B2469734.png)
![2-[(3,4-Diethoxyphenyl)formamido]acetic acid](/img/structure/B2469736.png)
![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2469737.png)